5,7-Dihydroxyisoflavone 5,7-Dihydroxyisoflavone , also known as acid, mefenaminic or apo mefenamic, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). is a bitter tasting compound that can be found in nuts and peanut. This makes a potential biomarker for the consumption of these food products.
A non-steroidal anti-inflammatory agent with analgesic, anti-inflammatory, and antipyretic properties. It is an inhibitor of cyclooxygenase.
Brand Name: Vulcanchem
CAS No.: 4044-00-2
VCID: VC21346125
InChI: InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H
SMILES: C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

5,7-Dihydroxyisoflavone

CAS No.: 4044-00-2

Cat. No.: VC21346125

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dihydroxyisoflavone - 4044-00-2

CAS No. 4044-00-2
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 5,7-dihydroxy-3-phenylchromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H
Standard InChI Key PJJGZPJJTHBVMX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Canonical SMILES C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Melting Point Mp 205 ° (195-196 °)
205°C

Chemical Structure and Properties

5,7-Dihydroxyisoflavone is characterized by a basic isoflavone skeleton with two hydroxyl groups positioned at carbons 5 and 7. The chemical structure consists of three rings: two benzene rings connected by a heterocyclic pyran ring.

Physical and Chemical Characteristics

PropertyValue
Chemical FormulaC₁₅H₁₀O₄
Average Molecular Mass254 Da
HMDB IDHMDB0030699
Functional GroupsHydroxyl groups at positions 5 and 7

The molecular structure of 5,7-Dihydroxyisoflavone contains a basic isoflavone skeleton with hydroxyl groups that contribute to its biological activity . Unlike some related compounds such as 2-Carboxy-5,7-dihydroxyisoflavone (which has an additional carboxyl group and molecular formula C₁₆H₁₀O₆), this compound maintains the simpler structure that characterizes many bioactive isoflavones .

Natural Sources and Occurrence

5,7-Dihydroxyisoflavone is primarily found in certain nuts and legumes. It has been specifically isolated from hydrolyzed flour of Arachis hypogaea, commonly known as peanut . This natural occurrence in food sources has generated interest in the compound as a potential dietary component with health benefits.

The extraction of 5,7-Dihydroxyisoflavone typically involves hydrolysis processes that release the compound from its glycosidic forms that may exist naturally in plant materials. This process is crucial for obtaining the biologically active aglycone form of the isoflavone.

Biological Activities

Anti-inflammatory Properties

Research has demonstrated that 5,7-Dihydroxyisoflavone possesses notable anti-inflammatory properties. In studies examining various 5,7-dihydroxyflavone analogues, these compounds have shown the ability to regulate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . The anti-inflammatory effects are characterized by:

  • Suppression of nitric oxide (NO) production

  • Reduction of prostaglandin E₂ (PGE₂) release

  • Modulation of inflammatory cytokine expression

  • Low cytotoxicity compared to other related compounds

Some 5,7-dihydroxyflavone analogues demonstrated the ability to significantly inhibit LPS-induced NO production at relatively low concentrations, indicating potent anti-inflammatory activity .

Mechanism of Action

The anti-inflammatory mechanism of 5,7-Dihydroxyisoflavone and its analogues appears to involve multiple cellular pathways. Research findings indicate that these compounds actively regulate:

  • Phosphorylation of IκBα, which impacts the activation of the transcription factor NF-κB

  • Phosphorylation of Akt (protein kinase B)

  • Phosphorylation of ERK5 (extracellular signal-regulated kinase 5)

These molecular targets are upstream regulators of NF-κB, a critical transcription factor in inflammatory responses . By modulating these pathways, 5,7-Dihydroxyisoflavone can suppress the expression of pro-inflammatory mediators such as:

  • Inducible nitric oxide synthase (iNOS)

  • Cyclooxygenase-2 (COX2)

  • Interleukin-1β (IL-1β)

  • Interleukin-6 (IL-6)

Research Findings

Comparative Studies of 5,7-Dihydroxyflavone Analogues

Scientific investigations have compared the anti-inflammatory activities of various 5,7-dihydroxyflavone analogues. In one notable study, twelve different analogues were examined for their effects on cytotoxicity and inhibition of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages .

CompoundCytotoxicityNO InhibitionPGE₂ Inhibition
Compound 1Low, even at 100 μMHigh at low concentrationsSignificant
Compound 9Low, even at 100 μMHigh at low concentrationsSignificant
Compound 10Low, even at 100 μMModerateVariable
Other analoguesVariableVariableVariable, with compounds 7 and 12 showing weak inhibition

This comparative analysis revealed that some 5,7-dihydroxyflavone analogues (particularly compounds referred to as "1" and "9" in the research) demonstrated superior anti-inflammatory profiles with minimal cytotoxicity .

Comparison with Known Anti-inflammatory Agents

The research also compared 5,7-dihydroxyflavone analogues with established anti-inflammatory agents including:

  • NG-monomethyl-L-arginine (LN) - NO inhibitor

  • Indomethacin (IM) - non-selective COX inhibitor

  • NS-398 (NS) - specific COX2 inhibitor

  • BIX 02189 (BIX) - ERK5 phosphorylation inhibitor

  • LY294002 (LY) - Akt phosphorylation inhibitor

Unlike the selective inhibitors that typically affected either NO or PGE₂ production, certain 5,7-dihydroxyflavone analogues demonstrated broader inhibitory effects against both inflammatory pathways, suggesting potential advantages as multi-target anti-inflammatory agents .

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